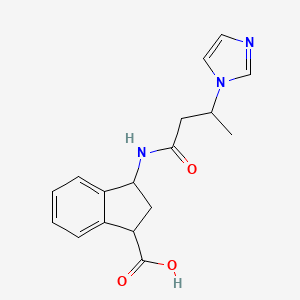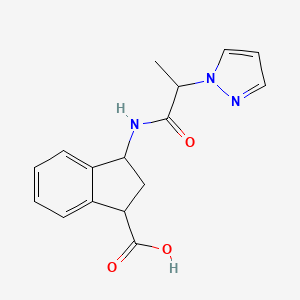![molecular formula C11H14N2O4S B6979551 2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B6979551.png)
2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid is a synthetic organic compound that features a cyclobutyl group, a pyridin-3-ylsulfonyl group, and an aminoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid typically involves multiple steps, including the formation of the cyclobutyl group, the introduction of the pyridin-3-ylsulfonyl group, and the attachment of the aminoacetic acid moiety. One common synthetic route involves the following steps:
Formation of Cyclobutyl Group: The cyclobutyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a butadiene derivative, under specific conditions.
Introduction of Pyridin-3-ylsulfonyl Group: The pyridin-3-ylsulfonyl group can be introduced through a sulfonylation reaction using pyridine-3-sulfonyl chloride and a suitable base.
Attachment of Aminoacetic Acid Moiety: The final step involves the coupling of the cyclobutyl and pyridin-3-ylsulfonyl intermediates with aminoacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Cyclopropyl(pyridin-3-ylsulfonyl)amino]acetic acid
- 2-[Cyclopentyl(pyridin-3-ylsulfonyl)amino]acetic acid
- 2-[Cyclohexyl(pyridin-3-ylsulfonyl)amino]acetic acid
Uniqueness
2-[Cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid is unique due to its cyclobutyl group, which imparts specific steric and electronic properties
Propriétés
IUPAC Name |
2-[cyclobutyl(pyridin-3-ylsulfonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-11(15)8-13(9-3-1-4-9)18(16,17)10-5-2-6-12-7-10/h2,5-7,9H,1,3-4,8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNOXCHBFUVVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CC(=O)O)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-Cyclopropylpyrrolidin-2-yl)-[4-(2-methylsulfonylethyl)piperazin-1-yl]methanone](/img/structure/B6979473.png)
![1'-(5-Cyclopropylpyrrolidine-2-carbonyl)spiro[3,4-dihydronaphthalene-2,4'-piperidine]-1-one](/img/structure/B6979478.png)

![3-[Methyl-[(1-methylpiperidin-4-yl)methyl]amino]-3-phenylpropan-1-ol](/img/structure/B6979484.png)

![3-[(1-ethylpyrazole-4-carbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B6979489.png)
![N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-3,4-dihydro-2H-chromen-8-amine](/img/structure/B6979494.png)
![4-[[4-(2-Methylpyrazol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine](/img/structure/B6979509.png)
![4-[4-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbenzonitrile](/img/structure/B6979513.png)

![2-[Cyclobutyl-(1-propan-2-ylpyrazol-4-yl)sulfonylamino]acetic acid](/img/structure/B6979531.png)
![2-[Cyclobutyl(1,2-oxazol-3-ylmethylsulfonyl)amino]acetic acid](/img/structure/B6979539.png)
![2-[Cyclobutyl-[3-(methoxymethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B6979546.png)
![2-[(1-Propan-2-ylimidazol-4-yl)sulfonylamino]-3-pyridin-4-ylpropanoic acid](/img/structure/B6979580.png)
